HSV-1 Inhibition: 2'-Amino vs. 2'-Azido Analog
In a direct head-to-head comparison using carbocyclic analogs synthesized via an identical eight-step route, the 2'-amino-substituted compound demonstrated measurable in vitro antiviral activity against herpes simplex virus type 1 (HSV-1), while the 2'-azido-substituted counterpart was completely devoid of activity. This provides a clear functional differentiation point for selecting the amino congener over the azido variant in antiviral screening campaigns [1].
| Evidence Dimension | Anti-HSV-1 activity (in vitro) |
|---|---|
| Target Compound Data | ED₅₀ = 50 µM (carbocyclic analog of 2'-amino-2'-deoxycytidine, compound 9) |
| Comparator Or Baseline | ED₅₀ > 400 µM (carbocyclic analog of 2'-azido-2'-deoxycytidine, compound 8; no detectable activity) |
| Quantified Difference | >8-fold selectivity window; 2'-amino analog active at 50 µM, 2'-azido analog inactive at 8× higher concentration |
| Conditions | In vitro HSV-1 plaque reduction assay; compounds synthesized as carbocyclic analogs via eight-step synthesis from (±)-(1α,2α,3β,5β)-3-amino-5-(hydroxymethyl)-1,2-cyclopentanediol |
Why This Matters
For antiviral screening programs, procurement of the 2'-amino analog rather than the 2'-azido analog is essential, as only the amino modification confers measurable anti-HSV-1 activity; the azido variant provides no antiviral return on investment at concentrations up to 400 µM.
- [1] Lin TS, Zhang XH, Wang ZH, Prusoff WH. Synthesis and antiviral evaluation of carbocyclic analogues of 2'-azido- and 2'-amino-2'-deoxycytidine. Journal of Medicinal Chemistry. 1988;31(2):484-486. doi:10.1021/jm00397a038 View Source
